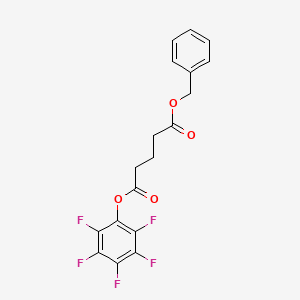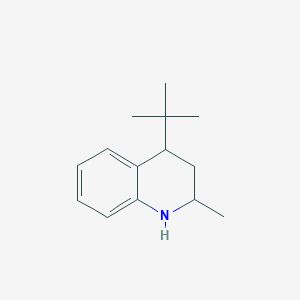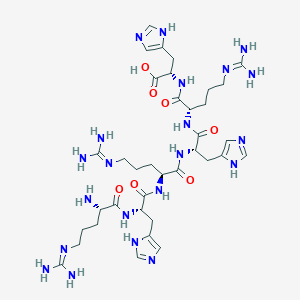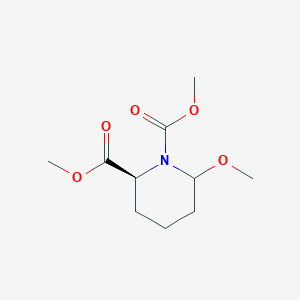
N-(2-Chloroethyl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)piperidine-1-sulfonamide is an organic compound with the chemical formula C7H14ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis and serves as an intermediate and catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)piperidine-1-sulfonamide is typically synthesized through the reaction of 4-piperidinol and 2-chloroethanol under alkaline conditions . The product is then purified through extraction, crystallization, and purification processes.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)piperidine-1-sulfonamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired chemical or biological outcome .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)piperidine: This compound has a similar structure but lacks the sulfonamide group.
2-Piperidinoethyl chloride hydrochloride: This compound is similar but includes a hydrochloride group.
4-(2-Chloroethyl)morpholine hydrochloride: This compound has a morpholine ring instead of a piperidine ring.
Uniqueness
N-(2-Chloroethyl)piperidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in organic synthesis and pharmaceutical applications .
Propiedades
Número CAS |
181762-06-1 |
|---|---|
Fórmula molecular |
C7H15ClN2O2S |
Peso molecular |
226.73 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C7H15ClN2O2S/c8-4-5-9-13(11,12)10-6-2-1-3-7-10/h9H,1-7H2 |
Clave InChI |
VLOSJYCZVCAPPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


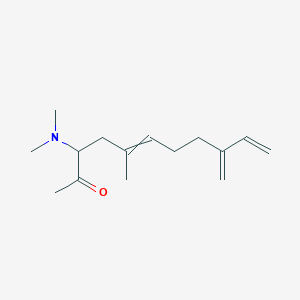
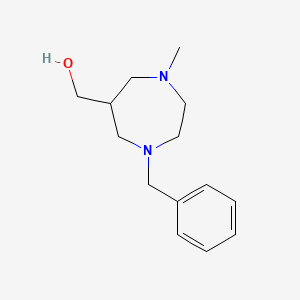
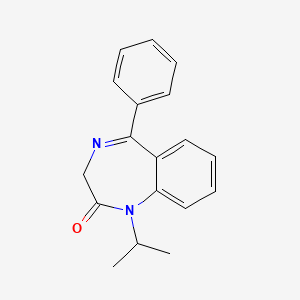
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
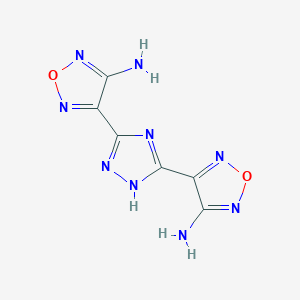
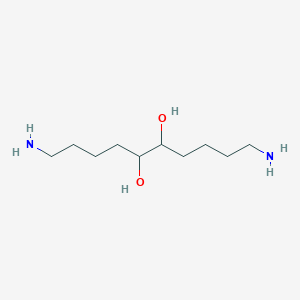
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
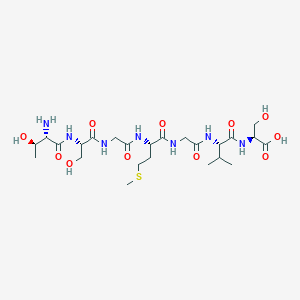
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
